1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole
Overview
Description
1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a triazolyl group, and a tetrazole ring
Mechanism of Action
The exact mechanism of action for this compound depends on its intended use. It may exhibit antimicrobial , antifungal , or anticancer properties. Understanding its mode of action involves studying its interactions with biological targets, such as enzymes or receptors. Researchers have proposed several hypotheses, but further studies are needed to elucidate the precise mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.
Formation of the Tetrazole Ring: The tetrazole ring is formed through a cycloaddition reaction involving an azide and a nitrile compound.
Coupling Reactions: The final step involves coupling the triazole and tetrazole intermediates through a sulfanyl linkage, typically using a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Reduced forms of the original compound, such as alcohols or amines.
Substitution Products: Compounds with different functional groups replacing the fluorophenyl group.
Scientific Research Applications
1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol
- **7-(2-(4-fluorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one
- **3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole stands out due to its unique combination of a fluorophenyl group, a triazolyl group, and a tetrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN7S/c1-7-13-11(16-14-7)20-6-10-15-17-18-19(10)9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQROUHKYXLXOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC2=NN=NN2C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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